molecular formula C12H11N3O5 B2485360 methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate CAS No. 522637-91-8

methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate

Cat. No.: B2485360
CAS No.: 522637-91-8
M. Wt: 277.236
InChI Key: WPWBFDCVMKGIHE-UHFFFAOYSA-N
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Description

Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C12H11N3O5 and a molecular weight of 277.23 g/mol This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of “methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate” are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .

Mode of Action

It’s possible that it may undergo reactions similar to those of other aromatic compounds, such as electrophilic substitution . The presence of a nitro group on the phenyl ring could potentially make the compound more reactive.

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Given the potential biological activities of structurally similar indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a catalyst such as Nano-ZnO to achieve regioselective synthesis. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an

Properties

IUPAC Name

methyl 2-[2-(4-nitrophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-12(17)7-8-6-11(16)14(13-8)9-2-4-10(5-3-9)15(18)19/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYLLQQBHMEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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